2-(6-Bromo-3-methylindol-1-yl)ethanol
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Overview
Description
2-(6-Bromo-3-methylindol-1-yl)ethanol is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2-(6-Bromo-3-methylindol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(6-Bromo-3-methylindol-1-yl)ethanol are currently unknown. This compound is an indole derivative , and indole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
The mode of action of this compound is not well-studied. As an indole derivative, it may interact with its targets in a manner similar to other indole compounds. Indole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the activity of the target .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell signaling, and metabolism .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As an indole derivative, it may share some pharmacokinetic properties with other indole compounds. For example, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Indole derivatives are known to have a wide range of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-methylindol-1-yl)ethanol typically involves the bromination of 3-methylindole followed by the introduction of an ethanol group. One common method includes the use of bromine in acetic acid to brominate 3-methylindole, forming 6-bromo-3-methylindole. This intermediate is then reacted with ethylene oxide in the presence of a base such as potassium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-methylindol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form 3-methylindole derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Bromo-3-methylindol-1-yl)acetaldehyde.
Reduction: Formation of 3-methylindole.
Substitution: Formation of 2-(6-substituted-3-methylindol-1-yl)ethanol derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the ethanol group, making it less versatile in certain reactions.
3-Methylindole: Lacks both the bromine atom and the ethanol group, resulting in different chemical properties.
2-(6-Chloro-3-methylindol-1-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
Properties
IUPAC Name |
2-(6-bromo-3-methylindol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-7-13(4-5-14)11-6-9(12)2-3-10(8)11/h2-3,6-7,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIFXHHKSYIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Br)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553872-14-2 |
Source
|
Record name | 2-(6-bromo-3-methyl-1H-indol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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